Pam3-Cys-OH

Descripción general

Descripción

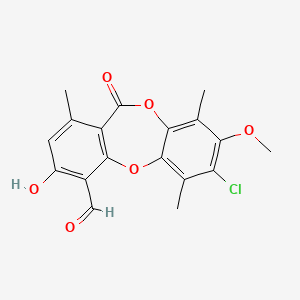

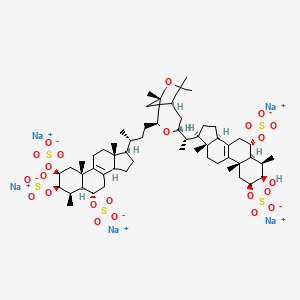

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as PP2A activator, is a lipid molecule that has been found to have significant effects on cellular signaling pathways. This molecule has been studied extensively in recent years, and its potential applications in scientific research have been explored.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Pam3-Cys-OH es un lipéptido que contiene un residuo de cisteína en el extremo C-terminal. A menudo se utiliza en la síntesis de péptidos en fase sólida . Este proceso es crucial para la producción de péptidos, que se utilizan en una variedad de aplicaciones de investigación científica, incluido el estudio de la estructura y función de las proteínas, la identificación y caracterización de genes y el desarrollo de nuevos agentes terapéuticos.

Investigación en Inmunología

El compuesto se ha utilizado en la investigación en inmunología, específicamente en el estudio de los receptores tipo Toll (TLR). Los TLR desempeñan un papel clave en el sistema inmunitario innato. Reconocen moléculas que se comparten ampliamente por los patógenos pero que se distinguen de las moléculas del huésped, denominadas colectivamente patrones moleculares asociados a patógenos (PAMP). This compound es un lipéptido sintético que imita el amino terminal acilado de las lipoproteínas bacterianas y es un potente activador de TLR2 .

Desarrollo de Vacunas

This compound se ha utilizado en el desarrollo de vacunas. Por ejemplo, se ha utilizado como adyuvante en la formulación de liposomas que contienen el candidato a vacuna contra la tuberculosis H56 . Los adyuvantes son sustancias que se añaden a las vacunas para mejorar la respuesta inmunitaria del cuerpo a la vacuna. La inclusión de this compound en la formulación de la vacuna provocó un aumento significativo en la liberación de ciertas citoquinas, lo que indica una fuerte respuesta inmunitaria .

Investigación Antimicrobiana

This compound se ha utilizado en la investigación antimicrobiana. Interactúa con el receptor tipo Toll 2 para inducir una vía antimicrobiana . Esto lo convierte en una herramienta valiosa en el estudio de la resistencia antimicrobiana y el desarrollo de nuevos agentes antimicrobianos.

Mecanismo De Acción

Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, Pam3Cys-OH, R3PDV16IN3, or Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic bacterial lipoprotein . This compound has been the subject of extensive research due to its potential applications in immunology and pharmacology.

Target of Action

The primary target of this compound is Toll-like receptor 2 (TLR2) . TLR2 is a type of protein that plays a crucial role in the immune system. It recognizes foreign substances and passes on signals to the cells of the immune system.

Mode of Action

This compound interacts with TLR2 to induce an antimicrobial pathway . This interaction triggers the release of various cytokines, which are substances that allow immune cells to communicate with each other. This communication results in an immune response that helps the body fight off infections .

Biochemical Pathways

The interaction of this compound with TLR2 activates several biochemical pathways. These include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways play a crucial role in the immune response, leading to the production of cytokines and chemokines that mediate inflammation and recruit immune cells to the site of infection .

Pharmacokinetics

It is known that the compound is soluble in dmso

Result of Action

The activation of TLR2 by this compound leads to a cascade of events that result in an immune response. This includes the production of cytokines and chemokines, which mediate inflammation and recruit immune cells to the site of infection . This immune response helps the body fight off infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial components can modulate the immune response triggered by this compound . Additionally, the physical and chemical environment can impact the stability and efficacy of this compound.

Propiedades

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFZLRNAOHUQPH-GOOVXGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H103NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007550 | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87420-41-5 | |

| Record name | Tripalmitoyl-S-glycerylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)

![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)

![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)